Cas no 2757900-82-4 (8-Methyl-5-azaspiro[3.4]octan-7-one)
![8-Methyl-5-azaspiro[3.4]octan-7-one structure](https://ja.kuujia.com/scimg/cas/2757900-82-4x500.png)
8-Methyl-5-azaspiro[3.4]octan-7-one 化学的及び物理的性質
名前と識別子
-
- 8-methyl-5-azaspiro[3.4]octan-7-one
- 2757900-82-4
- EN300-37152500
- 8-Methyl-5-azaspiro[3.4]octan-7-one
-
- インチ: 1S/C8H13NO/c1-6-7(10)5-9-8(6)3-2-4-8/h6,9H,2-5H2,1H3
- InChIKey: AFIMJHAHTMSOPZ-UHFFFAOYSA-N
- ほほえんだ: O=C1CNC2(C1C)CCC2
計算された属性
- せいみつぶんしりょう: 139.099714038g/mol
- どういたいしつりょう: 139.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 29.1Ų
8-Methyl-5-azaspiro[3.4]octan-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152500-1.0g |
8-methyl-5-azaspiro[3.4]octan-7-one |
2757900-82-4 | 95.0% | 1.0g |
$1785.0 | 2025-03-18 | |
Enamine | EN300-37152500-0.5g |
8-methyl-5-azaspiro[3.4]octan-7-one |
2757900-82-4 | 95.0% | 0.5g |
$1714.0 | 2025-03-18 | |
Enamine | EN300-37152500-0.1g |
8-methyl-5-azaspiro[3.4]octan-7-one |
2757900-82-4 | 95.0% | 0.1g |
$1572.0 | 2025-03-18 | |
Enamine | EN300-37152500-5.0g |
8-methyl-5-azaspiro[3.4]octan-7-one |
2757900-82-4 | 95.0% | 5.0g |
$5179.0 | 2025-03-18 | |
Enamine | EN300-37152500-0.25g |
8-methyl-5-azaspiro[3.4]octan-7-one |
2757900-82-4 | 95.0% | 0.25g |
$1642.0 | 2025-03-18 | |
Enamine | EN300-37152500-2.5g |
8-methyl-5-azaspiro[3.4]octan-7-one |
2757900-82-4 | 95.0% | 2.5g |
$3501.0 | 2025-03-18 | |
Enamine | EN300-37152500-10.0g |
8-methyl-5-azaspiro[3.4]octan-7-one |
2757900-82-4 | 95.0% | 10.0g |
$7681.0 | 2025-03-18 | |
Enamine | EN300-37152500-0.05g |
8-methyl-5-azaspiro[3.4]octan-7-one |
2757900-82-4 | 95.0% | 0.05g |
$1500.0 | 2025-03-18 |
8-Methyl-5-azaspiro[3.4]octan-7-one 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
8-Methyl-5-azaspiro[3.4]octan-7-oneに関する追加情報
Professional Introduction to 8-Methyl-5-azaspiro[3.4]octan-7-one (CAS No. 2757900-82-4)
8-Methyl-5-azaspiro[3.4]octan-7-one, a compound with the chemical identifier CAS No. 2757900-82-4, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This compound belongs to the spirocyclic class of molecules, which are known for their unique structural and functional properties. The presence of a nitrogen atom in the spirocyclic framework introduces a high degree of molecular complexity, making it a promising candidate for further exploration in drug development.
The structural motif of 8-Methyl-5-azaspiro[3.4]octan-7-one consists of an eight-membered spirocycle that links two six-membered rings through a nitrogen-containing heterocycle. This configuration imparts distinct stereochemical and electronic characteristics to the molecule, which can be exploited for modulating biological activity. The methyl group at the 8-position and the ketone functionality at the 7-position further enhance the compound's potential as a pharmacophore.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological targets. Research has demonstrated that these molecules can effectively interact with enzymes and receptors, leading to potential therapeutic applications. Specifically, 8-Methyl-5-azaspiro[3.4]octan-7-one has shown promise in preliminary studies as a modulator of various cellular pathways.
One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. Studies have indicated that spirocyclic nitrogen-containing heterocycles can interact with neurotransmitter receptors, suggesting their utility in the development of novel neuromodulators. The unique structural features of 8-Methyl-5-azaspiro[3.4]octan-7-one, including its rigid spirocycle and electron-deficient nitrogen center, make it an attractive scaffold for designing molecules that can modulate synaptic transmission.
The pharmacological profile of 8-Methyl-5-azaspiro[3.4]octan-7-one has been further investigated through computational modeling and experimental assays. These studies have revealed that the compound exhibits favorable pharmacokinetic properties, including good solubility and metabolic stability. Such characteristics are crucial for ensuring the compound's efficacy and safety in vivo.
In addition to its potential applications in neurology, 8-Methyl-5-azaspiro[3.4]octan-7-one has also been explored for its anti-inflammatory and analgesic properties. Preclinical data suggest that this compound can inhibit key inflammatory pathways by interacting with specific enzymes and receptors. This makes it a promising candidate for developing new treatments for chronic inflammatory conditions.
The synthesis of CAS No. 2757900-82-4 involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent pharmacological evaluation. The synthetic route includes key steps such as spirocyclization, functional group transformations, and purification techniques.
The chemical diversity introduced by the nitrogen-containing heterocycle in 8-Methyl-5-azaspiro[3.4]octan-7-one allows for extensive structural modifications, enabling the exploration of novel analogs with enhanced biological activity. Researchers have utilized combinatorial chemistry and library synthesis approaches to generate a diverse set of derivatives, which have been screened for their pharmacological potential.
The latest advancements in drug discovery technologies have facilitated the rapid identification of lead compounds like CAS No. 2757900-82-4. High-throughput screening (HTS) and structure-based drug design (SBDD) have been instrumental in optimizing the compound's binding affinity and selectivity towards target proteins. These technologies have accelerated the process of translating laboratory findings into clinical candidates.
Ethical considerations are paramount in the development of new pharmaceuticals, including those derived from complex molecular scaffolds like spirocyclic compounds. Rigorous safety assessments are conducted to ensure that potential therapeutic agents are both effective and safe for human use. The preclinical data on 8-Methyl-5-azaspiro[3.4]octan-7-one support its further investigation in clinical trials.
The future prospects of this compound are promising, with ongoing research focused on elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of innovative drugs based on such unique molecular entities.
2757900-82-4 (8-Methyl-5-azaspiro[3.4]octan-7-one) 関連製品
- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)
- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)
- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)
- 1575-29-7(3-methyl-1-phenyl-1H-indazole)
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 848919-05-1(2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)
- 890640-94-5(2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 1804704-18-4(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine)




